![molecular formula C21H29FN2O4S B2965711 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1235121-11-5](/img/structure/B2965711.png)
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the piperidine ring might undergo reactions typical of secondary amines, while the furan ring might participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Corrosion Inhibition
The adsorption and corrosion inhibition properties of piperidine derivatives, including those structurally related to N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide, have been studied for the prevention of iron corrosion. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, highlighting the importance of structural features for binding energies and inhibition efficiency (Kaya et al., 2016).
Anticancer Activity
Compounds structurally related to the chemical have been synthesized and characterized for their potential anticancer properties. One such study involved the synthesis of a novel compound through aminohalogenation, which was then evaluated for its crystal structure and anticancer property, underscoring the therapeutic potential of sulfonamide derivatives (Zhang et al., 2010).
Structural Characterization
Detailed structural investigations of compounds including AND-1184, which shares a piperidine backbone similar to the compound of interest, have been conducted. Single-crystal X-ray and solid-state NMR characterizations offer insights into the molecular and electronic structure, informing the design of potential pharmaceuticals (Pawlak et al., 2021).
HIV-1 Inhibition
Methylbenzenesulfonamide derivatives have shown promise as HIV-1 infection preventatives. Research into small molecular antagonists based on the piperidine scaffold illustrates the potential for these compounds in drug development, emphasizing the role of structural modifications for bioactivity enhancement (Cheng De-ju, 2015).
Computational Studies
Computational studies on newly synthesized sulfonamide molecules have provided valuable information on their structural, electronic, and interaction properties. This includes the investigation of a compound's interaction with proteins, furthering our understanding of its potential as a therapeutic agent (Murthy et al., 2018).
properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O4S/c1-4-27-21-6-5-19(12-20(21)22)29(25,26)23-13-17-7-9-24(10-8-17)14-18-11-15(2)28-16(18)3/h5-6,11-12,17,23H,4,7-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOFKECXUSKCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=C(OC(=C3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide |
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